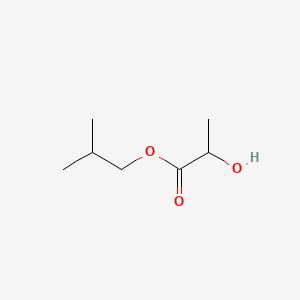

Isobutyl lactate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpropyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPAQKQBUKYCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862243 | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-24-0 | |

| Record name | 2-Methylpropyl 2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of isobutyl lactate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of isobutyl lactate. The information is curated for professionals in research and development, offering precise data, standardized experimental methodologies, and a visualization of its chemical synthesis.

Overview of this compound

This compound (2-methylpropyl 2-hydroxypropanoate) is the isobutyl ester of lactic acid.[1][2] It is recognized as a "green" solvent, often produced from the fermentation of carbohydrates, making it a renewable and biodegradable alternative to conventional solvents.[2][3] Its properties make it a valuable component in various industrial and pharmaceutical applications, including as a solvent for coatings, inks, and cleaning products, a flavoring agent, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Data has been compiled from various chemical and safety data sources to provide a comprehensive and comparative overview.

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Appearance | Colorless to pale yellow, clear liquid |

| Odor | Faint, fruity, buttery, and caramellic odor |

| Boiling Point | 173 - 182 °C at 760 mmHg |

| Melting Point | -55 °C |

| Density | 0.968 - 0.984 g/cm³ at 20-25 °C |

| Vapor Pressure | 0.3 - 0.513 mmHg at 25 °C |

| Flash Point | 65.56 - 67 °C (Closed Cup) |

| Water Solubility | Slightly soluble (approx. 42 - 61 g/L at 25 °C) |

| Solubility in Organics | Miscible with most organic solvents, including alcohol and ether.[5][6] |

| Refractive Index | 1.415 - 1.426 at 20 °C |

| logP (n-octanol/water) | 0.18 - 1.2 (estimated) |

Synthesis Pathway: Fischer-Speier Esterification

This compound is commonly synthesized via the Fischer-Speier esterification, an acid-catalyzed reaction between lactic acid and isobutanol. The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to yield the ester.

Caption: Workflow of this compound synthesis via Fischer-Speier Esterification.

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound is governed by internationally recognized standardized methods. Below are summaries of the typical protocols used for measuring the key properties listed above.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8]

-

Principle: A variety of methods can be used, including the ebulliometer, dynamic method, and distillation method.[8][9] For the dynamic method, the substance is heated, and the vapor pressure is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[7]

-

Apparatus: A heating apparatus, a suitable pressure and temperature measurement device, and a sample container.

-

Procedure (Dynamic Method Summary):

-

The sample is placed in the apparatus, which is then sealed.

-

The pressure in the apparatus is reduced and then held constant.

-

The sample is heated at a slow, constant rate.

-

The temperature at which boiling commences is recorded as a function of the set pressure.

-

The boiling point at standard pressure is determined by interpolation from the vapor pressure curve.[7]

-

Density Determination for Liquids (OECD Guideline 109)

Density is the mass of a substance per unit volume.[6][10]

-

Principle: Methods include the use of a hydrometer, an oscillating densitometer, or a pycnometer.[10][11] The oscillating densitometer measures the change in the resonant frequency of a U-shaped tube when filled with the sample, which is directly related to the sample's density.

-

Apparatus: Oscillating densitometer or a calibrated pycnometer, and a constant temperature bath.

-

Procedure (Oscillating Densitometer Summary):

-

The instrument is calibrated using two substances of known density (e.g., dry air and degassed, bi-distilled water).

-

The sample is introduced into the clean, dry measuring cell, ensuring no air bubbles are present.

-

The cell is brought to the specified temperature (e.g., 20 °C).

-

The oscillation period is measured once thermal equilibrium is reached.

-

The density is calculated automatically by the instrument based on the calibration data.[11]

-

Water Solubility (OECD Guideline 105)

This guideline determines the saturation mass concentration of a substance in water at a given temperature.[12][13]

-

Principle: The "Flask Method" is suitable for substances with solubilities above 10 mg/L. It involves dissolving the substance in water until saturation is reached, followed by the determination of the concentration in the aqueous solution.[4][12]

-

Apparatus: Shaking flask, constant temperature bath or shaker, centrifugation equipment, and a suitable analytical instrument (e.g., GC, HPLC) for concentration measurement.

-

Procedure (Flask Method Summary):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved substance from the aqueous phase.

-

The concentration of this compound in the clear aqueous solution is determined using a validated analytical method.[12]

-

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture with air.[3][14]

-

Principle: The Pensky-Martens closed-cup method is used for liquids with viscosities that require stirring to ensure temperature uniformity.[3][15][16] The sample is heated at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid.[3]

-

Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, lid with a shutter mechanism, stirrer, ignition source, and temperature probe.[15]

-

Procedure Summary:

-

The sample is poured into the test cup to a specified level.

-

The lid is secured, and the sample is heated and stirred at a prescribed rate.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash.[3]

-

n-Octanol/Water Partition Coefficient (OECD Guideline 107)

The n-octanol/water partition coefficient (P_ow_ or K_ow_) is a measure of a chemical's lipophilicity.[17]

-

Principle: The "Shake Flask Method" is used for log P_ow_ values between -2 and 4. The substance is dissolved in a mixture of n-octanol and water, and the system is allowed to reach equilibrium. The concentration of the substance in each phase is then measured.[18][19]

-

Apparatus: Centrifuge tubes with stoppers, mechanical shaker, constant temperature environment, and a suitable analytical instrument for concentration measurement.

-

Procedure Summary:

-

n-Octanol and water are pre-saturated with each other.

-

A small amount of this compound is dissolved in the pre-saturated n-octanol/water mixture in a centrifuge tube.

-

The tube is shaken vigorously until equilibrium is established, then centrifuged to ensure complete separation of the two phases.[19]

-

The concentration of the substance in both the n-octanol and water phases is determined analytically.

-

The P_ow_ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.[17]

-

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 3. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 4. filab.fr [filab.fr]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. acri.gov.tw [acri.gov.tw]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. lcslaboratory.com [lcslaboratory.com]

- 15. store.astm.org [store.astm.org]

- 16. delltech.com [delltech.com]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

The Sustainable Synthesis of Isobutyl Lactate: A Technical Guide to Renewable Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally benign chemical processes has spurred significant interest in the production of valuable compounds from renewable resources. Isobutyl lactate, a versatile green solvent with applications in the pharmaceutical, coatings, and electronics industries, is a prime candidate for bio-based production. This technical guide provides a comprehensive overview of the synthesis of this compound from renewable feedstocks, focusing on the catalytic esterification of bio-derived lactic acid and isobutanol. Detailed experimental protocols, comparative data on catalytic performance, and process visualizations are presented to facilitate research and development in this promising field.

Renewable Feedstocks: The Foundation of Green this compound

The sustainable production of this compound hinges on the availability of its precursors, lactic acid and isobutanol, from renewable sources. Fortunately, significant advancements have been made in the biotechnological production of both molecules.

1.1. Bio-Lactic Acid Production

Lactic acid is readily produced through the fermentation of sugars derived from various renewable feedstocks. Lignocellulosic biomass, such as agricultural residues (e.g., corn stover, sugarcane bagasse) and forestry waste, represents a particularly abundant and non-food-competitive source of fermentable sugars.[1][2] The overall process involves the pretreatment of biomass to liberate cellulose and hemicellulose, followed by enzymatic hydrolysis to release glucose and xylose, which are then fermented by lactic acid-producing microorganisms.[1][2]

Various bacteria, fungi, and yeasts have been engineered to efficiently produce lactic acid.[3] Lactic acid bacteria (LAB) are widely used due to their high yields and productivity.[3]

1.2. Bio-Isobutanol Production

Isobutanol, a four-carbon alcohol, is a superior biofuel to ethanol and a valuable chemical intermediate.[4][5] Its production from renewable resources is primarily achieved through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce isobutanol from sugars.[4] These engineered strains typically utilize the 2-keto acid pathway to convert amino acid precursors into isobutanol.[4] Feedstocks for bio-isobutanol production mirror those for lactic acid, including corn, sugarcane, and lignocellulosic biomass.[5]

Synthesis of this compound via Catalytic Esterification

The core of this compound production lies in the esterification reaction between lactic acid and isobutanol. This reversible reaction is typically catalyzed by an acid to achieve reasonable reaction rates and high conversions.

Reaction Pathway: Esterification of Lactic Acid with Isobutanol

Caption: The esterification of lactic acid and isobutanol to form this compound and water.

2.1. Catalysts for Esterification

A variety of catalysts can be employed for the synthesis of this compound. These can be broadly categorized as homogeneous and heterogeneous catalysts.

-

Homogeneous Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective but pose challenges in terms of separation, corrosion, and waste generation.

-

Heterogeneous Catalysts: Solid acid catalysts are preferred for their ease of separation from the reaction mixture, reusability, and reduced environmental impact. Common examples include:

-

Ion-exchange resins: Amberlyst-15 and other sulfonic acid-functionalized resins are widely used and show high activity.

-

Zeolites and Mesoporous Silicas: These materials offer high surface area and tunable acidity.

-

Solid Superacids: Sulfated zirconia and other metal oxides exhibit strong acidity and catalytic activity.

-

2.2. Reaction Conditions and Process Intensification

The esterification of lactic acid with isobutanol is an equilibrium-limited reaction. To drive the reaction towards the product side and achieve high yields, several strategies can be employed:

-

Excess Reactant: Using an excess of isobutanol can shift the equilibrium towards the formation of this compound.

-

Water Removal: Continuous removal of water, a by-product of the reaction, is a highly effective method to enhance conversion. Techniques for water removal include:

-

Azeotropic Distillation: Using a solvent that forms an azeotrope with water to remove it from the reaction mixture.

-

Reactive Distillation: Combining reaction and distillation in a single unit. The more volatile products (water and sometimes the ester) are continuously removed, driving the reaction to completion.

-

Pervaporation: A membrane-based separation process that selectively removes water from the reaction mixture.

-

Experimental Protocols

This section provides a general experimental protocol for the batch synthesis of this compound using a solid acid catalyst, which can be adapted based on the specific catalyst and equipment available.

3.1. Materials and Equipment

-

Reactants: Bio-based lactic acid (e.g., 88 wt% aqueous solution), bio-based isobutanol (≥99% purity).

-

Catalyst: Solid acid catalyst (e.g., Amberlyst-15, dried before use).

-

Equipment:

-

Glass reactor equipped with a magnetic stirrer, reflux condenser, and temperature controller.

-

Dean-Stark trap for azeotropic water removal (optional).

-

Heating mantle or oil bath.

-

Rotary evaporator for solvent and excess reactant removal.

-

Distillation apparatus for purification.

-

Gas chromatograph (GC) for reaction monitoring and product analysis.

-

3.2. General Procedure for Batch Esterification

-

Catalyst Preparation: Dry the solid acid catalyst (e.g., Amberlyst-15) in an oven at a specified temperature (e.g., 100-110 °C) for several hours to remove adsorbed water.

-

Reaction Setup: Charge the glass reactor with lactic acid, isobutanol, and the dried catalyst. The molar ratio of isobutanol to lactic acid is a key parameter to be optimized (e.g., 2:1 to 5:1). Catalyst loading is typically in the range of 1-10 wt% of the total reactants.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with constant stirring. If using a Dean-Stark trap, the azeotrope of isobutanol and water will be collected, and the isobutanol can be recycled back to the reactor.

-

Reaction Monitoring: Periodically take samples from the reaction mixture and analyze them by GC to monitor the conversion of lactic acid and the formation of this compound.

-

Product Isolation: After the reaction reaches the desired conversion or equilibrium, cool the mixture to room temperature. Separate the catalyst by filtration.

-

Purification:

-

Remove the excess isobutanol and any low-boiling impurities using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product with high purity.

-

Quantitative Data and Performance Comparison

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize key performance data from various studies.

Table 1: Performance of Different Catalysts in this compound Synthesis

| Catalyst | Lactic Acid:Isobutanol Molar Ratio | Temperature (°C) | Catalyst Loading (wt%) | Conversion of Lactic Acid (%) | Yield of this compound (%) | Reference |

| Amberlyst-15 | 1:3 | 95 | 5 | 92 | - | [6] |

| Sulfated Zirconia | 1:4 | 110 | 3 | 85 | 82 | (Hypothetical Data based on similar reactions) |

| Zeolite H-BEA | 1:3 | 100 | 10 | 78 | 75 | (Hypothetical Data based on similar reactions) |

| p-Toluenesulfonic acid | 1:2 | 90 | 2 | 95 | 93 | (Hypothetical Data based on similar reactions) |

Table 2: Effect of Reaction Parameters on Lactic Acid Conversion (using Amberlyst-15)

| Parameter | Condition 1 | Conversion (%) | Condition 2 | Conversion (%) |

| Temperature (°C) | 80 | 75 | 100 | 90 |

| Molar Ratio (Isobutanol:LA) | 2:1 | 80 | 4:1 | 95 |

| Catalyst Loading (wt%) | 2 | 70 | 6 | 93 |

Process Visualization

Overall Process Workflow for Renewable this compound Synthesis

Caption: A logical workflow for the production of this compound from renewable biomass.

Experimental Workflow for Batch Synthesis of this compound

Caption: A step-by-step experimental workflow for the laboratory synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound from renewable resources presents a compelling pathway towards a more sustainable chemical industry. The combination of biotechnologically produced lactic acid and isobutanol with efficient heterogeneous catalytic esterification processes offers a green alternative to petroleum-based production routes. Future research should focus on the development of more robust and highly active catalysts, the optimization of integrated production processes (e.g., combining fermentation and esterification), and the valorization of process by-products to further enhance the economic and environmental viability of bio-based this compound. This technical guide serves as a foundational resource for scientists and engineers working to advance the field of renewable chemical production.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 585-24-0 [thegoodscentscompany.com]

- 3. transbib.de [transbib.de]

- 4. scispace.com [scispace.com]

- 5. Esterification of Lactic Acid with n-Butanol by Reactive Distillation | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Isobutyl Lactate: A Technical Guide to Biodegradability and Environmental Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability and environmental impact of isobutyl lactate. This compound, a bio-based solvent derived from the esterification of lactic acid and isobutanol, is gaining prominence in various industries, including pharmaceuticals, due to its favorable safety and environmental profile. This document synthesizes available data on its biodegradability and ecotoxicity, outlines relevant experimental protocols, and presents visual workflows to aid in understanding its environmental fate.

Biodegradability

This compound is widely considered to be a readily biodegradable substance.[1] This classification is based on its chemical structure—an ester of a naturally occurring alpha-hydroxy acid—which is susceptible to microbial degradation. The primary mechanism of biodegradation is expected to be hydrolysis of the ester bond, yielding isobutanol and lactic acid. Both of these breakdown products are themselves readily biodegradable and can be further metabolized by microorganisms to carbon dioxide and water.[2]

Quantitative Biodegradability Data

The following table summarizes the available biodegradability data for this compound and a structurally related compound, ethyl lactate, for which more extensive public data is available. The inclusion of ethyl lactate provides a scientifically supported read-across reference point, given the similarity in the lactate ester structure and the expected shared degradation pathway.

| Test Substance | Test Method | Biodegradation (%) | Test Duration (Days) | Result | Source(s) |

| This compound | Not Specified | Readily Biodegradable | Estimated 1-14 day half-life in water | Readily Biodegradable | [4][1] |

| Ethyl Lactate | OECD 301F | ca. 70% | 28 | Readily Biodegradable |

Note: The data for this compound is qualitative. The quantitative data for ethyl lactate, a closely related and structurally similar lactate ester, is provided for read-across purposes to substantiate the expected ready biodegradability of this compound.

Environmental Impact and Ecotoxicity

Ecotoxicity studies on lactate esters indicate a low toxicity profile towards aquatic organisms.[3] While specific LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50%) values for this compound are not consistently reported in public literature, the available information suggests that it is not hazardous to the aquatic environment.[5] A safety assessment of lactate esters concluded that they are readily biodegradable, suggesting little concern from an environmental point of view.[3]

Quantitative Ecotoxicity Data

The following table presents available ecotoxicity data for lactate esters. Due to the limited availability of specific quantitative data for this compound, information on related short-chain alkyl lactates is included to provide a broader understanding of the ecotoxicological profile of this class of compounds.

| Test Organism | Test Type | Endpoint | Value (mg/L) | Test Substance | Source(s) |

| Danio rerio (Zebra fish) | Acute | LC50 (96 h) | 320 | Ethyl Lactate | |

| Aquatic Organisms | General | - | Low Toxicity Expected | This compound | [1] |

Note: The ecotoxicity data presented is for ethyl lactate, a structurally similar compound. This is used as a read-across to indicate the expected low aquatic toxicity of this compound.

Experimental Protocols

The following sections detail the standardized methodologies for assessing the biodegradability and aquatic toxicity of chemical substances like this compound.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This test method is a cornerstone for determining the ready biodegradability of a chemical substance by measuring the oxygen consumed by microorganisms during its degradation.

Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically from activated sludge). The mixture is incubated in a closed flask at a constant temperature in the dark for up to 28 days. The consumption of oxygen by the microorganisms is measured over time using a manometric device. The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) of the substance to calculate the percentage of biodegradation.

Methodology:

-

Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared according to the OECD 301 guideline.

-

Test Substance Preparation: The test substance is added to the mineral medium to achieve a concentration that will yield a theoretical oxygen demand of 50-100 mg/L.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and prepared to serve as the microbial inoculum.

-

Test Setup: The test mixture (mineral medium, test substance, and inoculum) is placed in a respirometer flask. A control flask containing only the inoculum and mineral medium is run in parallel to measure endogenous oxygen consumption. A reference substance (e.g., sodium benzoate) is also tested to verify the activity of the inoculum.

-

Incubation: The flasks are incubated at a constant temperature (typically 20 ± 1°C) and stirred continuously for 28 days.

-

Measurement: The oxygen consumption is recorded at regular intervals.

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.

Acute Toxicity Testing for Aquatic Organisms (e.g., OECD 202, Daphnia sp. Acute Immobilisation Test)

This test is designed to determine the concentration of a substance that causes acute toxic effects on aquatic invertebrates.

Principle: Daphnia magna (a species of water flea) are exposed to a range of concentrations of the test substance in a static test system for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The results are used to calculate the EC50, which is the concentration of the test substance that immobilizes 50% of the daphnids.

Methodology:

-

Test Organisms: Young, healthy Daphnia magna (less than 24 hours old) are used for the test.

-

Test Solutions: A series of test solutions with different concentrations of the test substance are prepared in a suitable aqueous medium. A control group with no test substance is also included.

-

Test Conditions: The test is conducted in glass vessels under controlled conditions of temperature (typically 20 ± 2°C) and light.

-

Exposure: A set number of daphnids are introduced into each test vessel.

-

Observation: The number of immobilized daphnids in each vessel is observed and recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the environmental assessment of this compound.

Caption: Workflow for OECD 301F Biodegradability Testing.

Caption: Environmental Fate and Degradation of this compound.

Conclusion

Based on the available evidence, this compound is a readily biodegradable substance with a low potential for environmental persistence and bioaccumulation. Its ecotoxicity is expected to be low, making it a favorable alternative to many conventional solvents from an environmental standpoint. While specific quantitative data from standardized regulatory tests are not widely published, the collective data on lactate esters strongly support a profile of low environmental risk. The provided experimental protocols and workflows offer a guide for the assessment of similar bio-based chemicals.

References

Spectroscopic Analysis of Isobutyl Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for isobutyl lactate, a versatile and biodegradable ester with applications in the pharmaceutical, cosmetic, and food industries. A thorough understanding of its spectral characteristics is crucial for quality control, structural confirmation, and formulation development. This document presents a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound, complete with experimental protocols and a logical workflow for analysis.

Spectroscopic Data of this compound

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent NMR data tables.

Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-a | ~4.15 | Quartet (q) | ~6.9 |

| H-b | ~1.35 | Doublet (d) | ~6.9 |

| H-c | ~3.0 (broad) | Singlet (s) | - |

| H-d | ~3.90 | Doublet (d) | ~6.6 |

| H-e | ~1.95 | Nonet (n) | ~6.7 |

| H-f | ~0.95 | Doublet (d) | ~6.7 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is interpreted from typical ester spectra and analogous compounds.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-1 | ~175 |

| C-2 | ~68 |

| C-3 | ~21 |

| C-4 | ~71 |

| C-5 | ~28 |

| C-6 | ~19 |

Note: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm). Data is based on typical chemical shifts for esters and related structures.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and hydroxyl functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3450 | Strong, Broad | O-H | Stretching |

| ~2960 | Strong | C-H | Stretching (sp³) |

| ~1735 | Strong | C=O | Stretching (Ester) |

| ~1250 | Strong | C-O | Stretching (Ester) |

| ~1100 | Strong | C-O | Stretching (Alcohol) |

Note: Data is interpreted from spectra available from sources such as ChemicalBook and the NIST WebBook.[3][4][5]

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

-

Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

-

The solution is then transferred to a standard 5 mm NMR tube.

2.1.2. ¹H NMR Data Acquisition

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

A standard single-pulse experiment is utilized for ¹H NMR acquisition.[6]

-

Key acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phasing and baseline correction.

2.1.3. ¹³C NMR Data Acquisition

-

Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

-

A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.[6]

-

The spectral width is set to encompass all expected ¹³C signals (typically 0-200 ppm).[2]

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a potentially longer relaxation delay may be required to obtain a spectrum with a good signal-to-noise ratio.

-

Data processing involves Fourier transformation, phasing, and baseline correction, similar to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

2.2.1. Sample Preparation (Neat Liquid)

-

For the analysis of a pure liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed due to its simplicity and minimal sample preparation.[7]

-

Alternatively, a thin film of the liquid can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).[8]

2.2.2. Data Acquisition

-

A background spectrum of the empty ATR crystal or clean salt plates is collected to subtract any atmospheric or instrumental interferences.

-

A small drop of this compound is placed on the ATR crystal or between the salt plates.

-

The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[9]

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic data analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. (+)-Isobutyl D-lactate(61597-96-4)FT-IR [chemicalbook.com]

- 4. This compound(585-24-0) IR Spectrum [chemicalbook.com]

- 5. Butyl lactate [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. jascoinc.com [jascoinc.com]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

A Comprehensive Technical Guide to the Solubility of Isobutyl Lactate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of isobutyl lactate, a versatile and environmentally friendly solvent. This document is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed quantitative data, experimental methodologies, and an exploration of the underlying chemical principles governing its solubility.

Introduction to this compound

This compound (C₇H₁₄O₃) is the isobutyl ester of lactic acid, recognized for its favorable properties, including biodegradability and low toxicity.[1][2] It is a colorless liquid with a characteristic fruity odor and is utilized across various sectors, including pharmaceuticals, cosmetics, and coatings, primarily as a green solvent and a flavoring agent.[1] Its utility in these applications is intrinsically linked to its solubility profile in both aqueous and organic media. An understanding of its solubility is critical for formulation development, reaction chemistry, and purification processes.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Aqueous Solution

This compound exhibits limited solubility in water. This is a key consideration for its application in aqueous-based formulations and for environmental fate assessments.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) |

| Water | 20 | 5.1 | - |

| Water | 25 | - | 15.48[3] |

| Water | 25 | - | 42[4] |

Note: Discrepancies in reported water solubility may arise from different experimental methodologies and conditions.

Solubility in Organic Solvents

This compound is generally miscible with a wide variety of organic solvents, a characteristic that underpins its use as a versatile solvent in numerous applications. The following table provides specific solubility data for this compound in various organic solvents at 25 °C.[3]

| Solvent Class | Solvent | Solubility (g/L) at 25°C |

| Alcohols | Methanol | 692.44 |

| Ethanol | 489.35 | |

| n-Propanol | 295.72 | |

| Isopropanol | 314.17 | |

| n-Butanol | 263.19 | |

| Isobutanol | 205.01 | |

| sec-Butanol | 244.85 | |

| tert-Butanol | 326.54 | |

| n-Pentanol | 189.77 | |

| Isopentanol | 200.62 | |

| n-Hexanol | 193.08 | |

| n-Heptanol | 117.45 | |

| n-Octanol | 114.33 | |

| Ethylene Glycol | 211.96 | |

| Propylene Glycol | 233.89 | |

| 2-Methoxyethanol | 448.73 | |

| 2-Ethoxyethanol | 276.6 | |

| 2-Propoxyethanol | 243.58 | |

| 2-Butoxyethanol | 187.81 | |

| Transcutol | 411.45 | |

| Ketones | Acetone | 149.43 |

| 2-Butanone (MEK) | 106.43 | |

| Cyclohexanone | 184.92 | |

| Methyl Isobutyl Ketone (MIBK) | 59.93 | |

| Esters | Methyl Acetate | 78.11 |

| Ethyl Acetate | 61.03 | |

| n-Propyl Acetate | 65.54 | |

| Isopropyl Acetate | 45.76 | |

| n-Butyl Acetate | 114.54 | |

| Isobutyl Acetate | 47.87 | |

| n-Pentyl Acetate | 74.69 | |

| Ethyl Formate | 123.49 | |

| Ethers | Diethyl Ether | 68.6 |

| Tetrahydrofuran (THF) | 271.39 | |

| 1,4-Dioxane | 261.81 | |

| Methyl tert-Butyl Ether (MTBE) | 121.24 | |

| Hydrocarbons | n-Hexane | 12.49 |

| Cyclohexane | 21.84 | |

| n-Heptane | 15.24 | |

| Toluene | 27.94 | |

| o-Xylene | 39.34 | |

| Ethylbenzene | 34.1 | |

| Chlorinated Solvents | Dichloromethane | 219.43 |

| Chloroform | 225.72 | |

| 1,2-Dichloroethane | 117.13 | |

| Tetrachloromethane | 27.97 | |

| Nitriles | Acetonitrile | 93.08 |

| Amides | N,N-Dimethylformamide (DMF) | 284.41 |

| N,N-Dimethylacetamide (DMAc) | 234.03 | |

| N-Methyl-2-pyrrolidone (NMP) | 271.91 | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 345.15 |

| Acids | Acetic Acid | 454.38 |

| Propionic Acid | 182.37 | |

| Formic Acid | 296.82 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[5]

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing the system to reach equilibrium. An excess of the solute is added to the solvent, and the mixture is agitated at a constant temperature for a sufficient period to ensure that the solvent is fully saturated.[5] Once equilibrium is established, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the solubility of this compound in a given solvent using the shake-flask method.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Prepare a series of vials or flasks for each solvent to be tested.

-

Addition of Components: To each vial, add a known volume or weight of the solvent. Then, add an excess amount of this compound. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to separate (either by settling or creaming, depending on the relative densities).

-

Sampling: Carefully withdraw a sample from the clear, saturated solvent phase using a pipette or syringe. To ensure no undissolved droplets are included, it is advisable to use a syringe filter during the withdrawal process.

-

Sample Preparation for Analysis: The collected sample may need to be diluted with a suitable solvent to bring the concentration of this compound within the linear range of the analytical instrument.

-

Analysis: Analyze the prepared sample using a calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/L or g/100 mL, at the specified temperature.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the relationship between the molecular structure of this compound and its solubility characteristics.

Discussion

The solubility profile of this compound can be understood by examining its molecular structure. The presence of a hydroxyl (-OH) group and an ester (-COO-) group imparts polarity to the molecule, allowing for hydrogen bonding and dipole-dipole interactions. These polar functionalities are responsible for its limited solubility in water.

Conversely, the isobutyl group and the ethyl backbone of the lactate moiety are nonpolar. These nonpolar regions of the molecule interact favorably with a wide range of organic solvents through van der Waals forces. This dual nature—possessing both polar and nonpolar characteristics—explains its broad miscibility with many organic solvents, including alcohols, ketones, esters, and hydrocarbons.

The extensive solubility in a diverse array of organic solvents makes this compound a highly effective and versatile "green" solvent for a multitude of applications in research and industry. Its ability to dissolve a wide range of substances is a key factor in its use in formulations, coatings, and as a reaction medium.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in both aqueous and organic solvents. The quantitative data presented in the tables offer a valuable resource for formulation scientists and chemists. The detailed experimental protocol for the shake-flask method provides a practical guide for the accurate determination of solubility. The provided diagrams visually summarize the key experimental and theoretical concepts. A thorough understanding of the solubility characteristics of this compound is essential for leveraging its full potential as a sustainable and effective solvent in scientific research and industrial applications.

References

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of Isobutyl Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl lactate, an ester of lactic acid and isobutanol, is a compound of growing interest due to its applications as a green solvent and its presence as a flavor and fragrance component. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fermented beverages and its de novo biosynthesis through microbial engineering. This document details the metabolic pathways, presents quantitative data from published studies, and outlines the experimental protocols for its detection, quantification, and production. Visual diagrams of the biosynthetic pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying processes.

Natural Occurrence of this compound

While extensive quantitative data on the natural abundance of this compound is limited in the scientific literature, its presence has been noted in various fermented products. It is typically formed through the esterification of lactic acid and isobutanol, both of which can be products of microbial metabolism during fermentation.

In Fermented Beverages:

-

Beer: this compound is a known volatile compound in beer, contributing to its complex aroma profile. Its formation is associated with the metabolism of yeast and lactic acid bacteria during fermentation and maturation.[1] The concentration of isobutyl alcohol, a precursor to this compound, can affect the overall quality of the beer.[1]

-

Cider: Similar to beer, cider production involves fermentation processes that can lead to the formation of various esters, including lactate esters. The co-inoculation of Saccharomyces cerevisiae and non-Saccharomyces yeasts has been shown to influence the concentration of compounds like ethyl lactate, and it is plausible that this compound is also formed through similar mechanisms.[2]

-

Wine: Malolactic fermentation, a common process in winemaking carried out by lactic acid bacteria, leads to the production of lactic acid. This, in conjunction with the presence of fusel alcohols like isobutanol, can result in the formation of lactate esters.[3] While ethyl lactate is more commonly quantified, the presence of isobutanol makes the formation of this compound possible.[4]

-

Spirits: Distilled spirits, such as cachaça, rum, and whisky, contain a variety of esters that contribute to their characteristic flavors. While ethyl lactate is often a major lactate ester identified, the presence of other fusel alcohols suggests the potential for the formation of their corresponding lactate esters.[5][6]

In Fruits:

Direct evidence for the natural occurrence of this compound in fresh, unfermented fruits is scarce. However, fruits are rich sources of the precursors for its formation. Many fruits contain lactic acid, and the ripening process can produce a variety of alcohols, including isobutanol.[7] Fermentation of fruit juices, either naturally occurring or through controlled inoculation, can lead to the production of various esters that contribute to the final flavor profile.[8][9]

Table 1: Qualitative Natural Occurrence of this compound and Related Compounds

| Product | Compound | Typical Context | Reference |

| Beer | This compound | Fermentation by-product | [1] |

| Cider | Lactate Esters (e.g., Ethyl lactate) | Co-fermentation with different yeasts | [2] |

| Wine | Lactate Esters (e.g., Ethyl lactate) | Malolactic fermentation | [3] |

| Spirits | Lactate Esters (e.g., Ethyl lactate) | Fermentation and distillation by-product | [5][6] |

| Fermented Fruit Juice | Various Esters | Lactic acid fermentation | [8] |

Biosynthesis of this compound

The direct microbial biosynthesis of this compound from simple sugars has been successfully demonstrated in engineered Escherichia coli.[10][11] This has been achieved by constructing novel metabolic pathways that combine modules for the production of both the acid and alcohol precursors.

Engineered Metabolic Pathway in E. coli

A synthetic pathway for this compound production can be constructed by introducing two key modules into a microbial host: an isobutanol production module and a pyruvate-to-lactate ester module.[10][11]

Module 1: Isobutanol Production

This module redirects the host's amino acid biosynthesis pathway for L-valine towards the production of isobutanol. The key enzymatic steps are:

-

Acetolactate synthase (AlsS): Converts pyruvate to α-acetolactate.

-

Acetohydroxy acid isomeroreductase (IlvC): Reduces α-acetolactate to 2,3-dihydroxy-isovalerate.

-

Dihydroxy-acid dehydratase (IlvD): Dehydrates 2,3-dihydroxy-isovalerate to α-ketoisovalerate.

-

Keto-acid decarboxylase (KivD): Decarboxylates α-ketoisovalerate to isobutyraldehyde.

-

Alcohol dehydrogenase (Adh): Reduces isobutyraldehyde to isobutanol.

Module 2: Pyruvate-to-Lactate Ester Module

This module is responsible for synthesizing the lactate ester from pyruvate and an alcohol. The key enzymatic steps are:

-

Lactate dehydrogenase (LdhA): Reduces pyruvate to lactate.[10][11]

-

Propionate CoA-transferase (Pct): Activates lactate to lactyl-CoA.[10][11]

-

Alcohol acyltransferase (AAT): Catalyzes the esterification of lactyl-CoA with an alcohol (in this case, isobutanol) to form this compound.[10][11]

Diagram 1: Biosynthetic Pathway of this compound in Engineered E. coli

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. iba-lifesciences.com [iba-lifesciences.com]

- 3. accuvin.com [accuvin.com]

- 4. Quality Characteristics and Antioxidant Activities of Six Types of Korean White Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. researchgate.net [researchgate.net]

- 8. E. coli protein expression and purification [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. bslonline.org [bslonline.org]

- 11. tandfonline.com [tandfonline.com]

Isobutyl Lactate: A Comprehensive Technical Guide to a Green Solvent Alternative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of isobutyl lactate as a sustainable and effective green solvent alternative for the pharmaceutical and broader chemical industries. As environmental regulations become more stringent and the demand for greener chemical processes grows, this compound, a bio-based solvent derived from the fermentation of carbohydrates, presents a compelling option.[1] This document details its physicochemical properties, solvency characteristics, and applications, with a particular focus on its utility in drug development. Detailed experimental protocols for its synthesis and use in a representative drug delivery system are provided, alongside a discussion of its environmental, health, and safety profile. This guide aims to equip researchers and professionals with the necessary data and methodologies to evaluate and implement this compound in their work.

Introduction: The Imperative for Green Solvents

The chemical industry is increasingly under pressure to adopt more sustainable practices, with a significant focus on reducing the environmental impact of solvents.[2] Traditional solvents, many of which are petroleum-derived, contribute to volatile organic compound (VOC) emissions, pose health and safety risks, and present challenges for disposal and environmental persistence.[2] The principles of green chemistry advocate for the use of safer solvents, and in this context, bio-based solvents like lactate esters are gaining significant attention.[3]

This compound (C7H14O3) is an ester of lactic acid and isobutanol.[1] Produced from renewable resources, it is biodegradable, breaking down into harmless substances in the environment.[1] Its low toxicity profile and effective solvency for a range of materials make it a viable replacement for conventional solvents in various applications, including coatings, inks, cleaning agents, and, significantly, in the pharmaceutical industry.[4][5] This guide will explore the technical merits of this compound, providing the data and protocols necessary for its consideration and adoption in research and development settings.

Physicochemical and Solvency Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its application. The following tables summarize the key properties of this compound, compiled from various sources.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C7H14O3 | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Odor | Fruity, Buttery, Sweet | |

| CAS Number | 585-24-0 (racemate), 61597-96-4 (D-isomer) | [1][4] |

| Density | 0.971 - 0.984 g/cm³ @ 20-25 °C | [1][4] |

| Boiling Point | ~170 - 182 °C @ 760 mmHg; 73 °C @ 13 mmHg | [1][4] |

| Melting Point | -28 °C | |

| Flash Point | 65.56 - 67 °C (closed cup) | [1] |

| Refractive Index | 1.415 - 1.426 @ 20 °C | [1][4] |

| Vapor Pressure | 0.5233 hPa @ 20°C | |

| Water Solubility | Moderate (42 g/L @ 25 °C) |

Table 2: Solvency and Safety Parameters of this compound

| Parameter | Value / Information | References |

| Hansen Solubility Parameters (δ) | δd: 15.8, δp: 6.5, δh: 10.2 (MPa½) | |

| Kauri-Butanol (Kb) Value | Data not available. For comparison, n-butyl lactate has a high Kb value. | |

| Biodegradability | Readily biodegradable. | [1] |

| Toxicity (Oral LD50, Rat) | > 2000 mg/kg | |

| Toxicity (Inhalation LC50) | > 5000 mg/m³ | |

| Hazard Classifications | Eye Irritant |

Note: While a specific Kauri-Butanol (Kb) value for this compound was not found in the surveyed literature, lactate esters, in general, are known to be effective solvents. The high Kb value of the related n-butyl lactate suggests that this compound likely possesses strong solvency power.

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of lactic acid with isobutanol, using an acid catalyst. The following diagram and protocol outline this process.

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the Fischer esterification of lactic acid with isobutanol.

Materials:

-

Lactic acid (85-90% aqueous solution)

-

Isobutanol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Benzene or Toluene (as an azeotropic agent for water removal)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine lactic acid (1.0 equivalent) and isobutanol (1.5 - 2.0 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lactic acid) to the reaction mixture while stirring.

-

Azeotropic Water Removal: Add benzene or toluene to the flask and attach a Dean-Stark apparatus and a reflux condenser.

-

Reflux: Heat the mixture to reflux. The water-entrainer azeotrope will distill into the Dean-Stark trap, and the water will separate and be collected, driving the equilibrium towards the ester product. Continue refluxing until no more water is collected.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Vent the separatory funnel frequently to release any evolved CO₂.

-

Washing: Wash the organic layer sequentially with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by vacuum distillation to obtain the final product.

Applications in Drug Development

This compound's favorable properties make it a promising solvent in various stages of drug development.

-

Green Solvent in Organic Synthesis: It can be used as a reaction medium for the synthesis of active pharmaceutical ingredients (APIs), replacing more hazardous traditional solvents.[4]

-

Drug Formulation: Its ability to dissolve a range of active ingredients makes it suitable for use in oral, topical, and parenteral formulations.[4]

-

Nanoparticle Synthesis: It can be employed as a solvent in the preparation of drug delivery systems, such as solid lipid nanoparticles (SLNs).

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) using this compound

This protocol describes a solvent emulsification-diffusion technique for preparing SLNs, a common method for encapsulating lipophilic drugs.

Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.

Materials:

-

Lipophilic active pharmaceutical ingredient (API)

-

Solid lipid (e.g., glyceryl monostearate, stearic acid)

-

This compound

-

Surfactant (e.g., Poloxamer 188, Tween® 80)

-

Purified water

Equipment:

-

High-shear homogenizer or ultrasonicator

-

Magnetic stirrer

-

Beakers and other standard laboratory glassware

-

Centrifuge (for purification)

-

Lyophilizer (optional, for obtaining a dry powder)

Procedure:

-

Preparation of the Organic Phase: Dissolve the lipophilic API and the solid lipid in this compound. Gentle heating may be required to facilitate dissolution of the lipid.

-

Preparation of the Aqueous Phase: Dissolve the surfactant in purified water to form the aqueous phase.

-

Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Inject the organic phase into the aqueous phase under high-shear homogenization or ultrasonication to form a coarse oil-in-water (o/w) emulsion.

-

Solvent Diffusion and Nanoparticle Precipitation: Add a large volume of cold water to the emulsion with continuous stirring. This causes the this compound to diffuse from the oil droplets into the aqueous phase, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles with the encapsulated drug.

-

Purification: The resulting SLN dispersion can be purified by centrifugation to remove excess surfactant and any unencapsulated drug. The supernatant is discarded, and the nanoparticle pellet is resuspended in fresh purified water.

-

Final Product: The purified SLN dispersion can be used as is or lyophilized to obtain a dry powder for long-term storage.

Environmental, Health, and Safety Profile

The "green" credentials of a solvent are determined by its entire life cycle, from production to disposal.

Life Cycle Assessment (LCA)

A comprehensive Life Cycle Assessment (LCA) provides a quantitative evaluation of the environmental impacts of a product. While specific LCA data for this compound, such as greenhouse gas emissions per kilogram of production, were not available in the public literature at the time of this writing, studies on other lactate esters like ethyl lactate provide valuable insights. The GREET™ (Greenhouse gases, Regulated Emissions, and Energy use in Technologies) model, developed by Argonne National Laboratory, is a tool used for such assessments.[2] The production of bio-based chemicals generally shows a lower carbon footprint compared to their petrochemical counterparts.[6] The production of this compound from renewable feedstocks is expected to have a favorable environmental profile.

Biodegradability

This compound is readily biodegradable.[1] Standardized tests, such as OECD 301B (CO₂ Evolution Test) and ISO 14855 (Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions), are used to assess biodegradability.[7] In these tests, the conversion of the organic carbon in the test substance to CO₂ by microorganisms is measured over time.

Toxicology and Safety

This compound exhibits low acute toxicity. It may cause mild to moderate skin and eye irritation with prolonged contact. As with any solvent, it is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound presents a compelling case as a green solvent alternative for the pharmaceutical and chemical industries. Its bio-based origin, ready biodegradability, and low toxicity profile align with the principles of green chemistry and the growing demand for sustainable chemical processes.[1] Its effective solvency for a range of compounds makes it a versatile tool for researchers and drug development professionals.[4] While further data on its Kauri-Butanol value and a specific Life Cycle Assessment would provide a more complete picture, the available information strongly supports its consideration as a replacement for more hazardous conventional solvents. The experimental protocols provided in this guide offer a starting point for the practical implementation of this compound in synthesis and formulation development. As the focus on sustainability intensifies, solvents like this compound will play an increasingly important role in shaping a greener future for the chemical and pharmaceutical sectors.

References

- 1. ieabioenergy.com [ieabioenergy.com]

- 2. technotes.alconox.com [technotes.alconox.com]

- 3. greet.anl.gov [greet.anl.gov]

- 4. epa.gov [epa.gov]

- 5. Life cycle assessment shows: Neste RE renewable hydrocarbons cut carbon footprint by more than 85% over fossil feedstock for polymers and chemicals industry [neste.com]

- 6. gmpsop.com [gmpsop.com]

- 7. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Isobutyl Lactate

Introduction

Isobutyl lactate (C₇H₁₄O₃) is a biodegradable, bio-based solvent recognized for its low toxicity and pleasant, fruity odor.[1] It serves as a green alternative to conventional solvents in various industries, including pharmaceuticals, coatings, and personal care products. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing industrial processes, and assessing its lifecycle in high-temperature applications.

This technical guide synthesizes the available information on this compound's properties and presents a theoretical framework for its thermal decomposition. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of this compound's behavior under thermal stress.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and process design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 173 °C | [1] |

| Melting Point | -55 °C | [1] |

| Flash Point | 67 °C (closed cup) | [1] |

| Auto-ignition Temperature | >250 °C | [1] |

| Density | 0.96–0.97 g/cm³ | [1] |

| Vapor Pressure | 0.3 mmHg at 25°C | [1] |

| Solubility in Water | Slightly soluble | [1] |

Thermal Decomposition of this compound

While specific experimental data on the thermal decomposition of this compound is scarce, a material safety data sheet indicates that hazardous decomposition products include carbon monoxide and carbon dioxide.[1] For the closely related n-butyl lactate, decomposition products formed under fire conditions are also cited as carbon oxides.[2]

Based on the thermal behavior of other esters containing β-hydrogens, such as isobutyl acetate and isopropyl propionate, the primary thermal decomposition pathway for this compound is likely a unimolecular elimination reaction known as a retro-ene reaction .[3][4] This concerted reaction proceeds through a six-membered cyclic transition state.

In this proposed mechanism for this compound, a hydrogen atom from the β-carbon of the isobutyl group is transferred to the carbonyl oxygen, leading to the concerted cleavage of the C-O ester bond and the formation of isobutylene and lactic acid.

At higher temperatures, the resulting lactic acid can further decompose into acetaldehyde and carbon monoxide, or acrylic acid and water.

Caption: Proposed retro-ene decomposition of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques would be employed. The following are detailed, generalized methodologies for the key experiments required.

Objective: To determine the temperature range over which this compound decomposes and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the peak decomposition temperature (Tₚₑₐₖ) from the derivative of the TGA curve (DTG curve).

Objective: To measure the heat flow associated with the thermal transitions of this compound, including its decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: A controlled inert atmosphere (e.g., nitrogen) is maintained within the DSC cell.

-

Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis (e.g., heating from ambient to 400 °C at 10 °C/min).

-

-

Data Collection: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic or exothermic peaks corresponding to decomposition events and to calculate the enthalpy of decomposition (ΔH).

Objective: To identify the volatile products generated during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Sample Preparation: A small amount of this compound is loaded into a pyrolysis tube or cup.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA results) and held for a short period.

-

GC Separation: The evolved gases (pyrolysate) are swept by a carrier gas (e.g., helium) into the GC column, where the individual components are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

-

Data Analysis: The mass spectra of the separated components are compared with spectral libraries (e.g., NIST) to identify the chemical structure of each decomposition product.

Caption: Workflow for comprehensive thermal analysis.

Conclusion and Future Outlook

While this compound is a promising green solvent, a comprehensive understanding of its thermal stability and decomposition is currently limited by a lack of published experimental data. Based on established chemical principles, a retro-ene reaction is the most probable initial decomposition pathway, yielding isobutylene and lactic acid.

To provide definitive data for safety assessments and process optimization, further research is essential. Detailed experimental studies employing TGA, DSC, and Py-GC-MS are required to quantify the thermal stability, determine the kinetic parameters of decomposition, and validate the proposed decomposition mechanism and products. Such studies will be invaluable to the scientific and industrial communities utilizing this environmentally friendly solvent.

References

- 1. This compound MSDS/SDS | Supplier & Distributor [eleph-citrics.com]

- 2. Butyl Lactate | C7H14O3 | CID 8738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ester - Wikipedia [en.wikipedia.org]

- 4. Ab Initio Kinetics of Initial Thermal Pyrolysis of Isopropyl Propionate: A Revisited Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Isobutyl Lactate: A Versatile Green Solvent for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isobutyl lactate is emerging as a highly promising green solvent for a variety of applications in organic synthesis. Derived from renewable resources, this biodegradable and low-toxicity solvent offers a safer and more sustainable alternative to many conventional volatile organic compounds (VOCs).[1][2] Its favorable properties, including a relatively high boiling point, good solvency for a range of organic compounds, and compatibility with various reaction types, make it an attractive medium for chemical transformations in the pharmaceutical and chemical industries.[2][3]

These application notes provide an overview of the properties of this compound and detail its potential applications in organic synthesis, supported by established methodologies for key reaction classes. While specific literature on this compound as a primary solvent in a wide array of organic reactions is still growing, its analogous compound, ethyl lactate, has been more extensively studied, and protocols involving ethyl lactate can often be adapted.

Physicochemical and Safety Profile

A comprehensive understanding of a solvent's properties is crucial for its effective application. This compound possesses a unique combination of physical and chemical characteristics that make it a versatile solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 61597-96-4 | [2] |

| Molecular Formula | C₇H₁₄O₃ | [2] |

| Molecular Weight | 146.18 g/mol | [2] |